(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-chlorophenyl)methanone
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Overview
Description
(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-chlorophenyl)methanone is a complex organic compound with a unique structure that combines elements of thienoisoquinoline and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-isopropylphenyl)methanone
- (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone
- (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(2,4-dichlorophenyl)methanone
Uniqueness
The uniqueness of (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-chlorophenyl)methanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-chlorophenyl)methanone , also referred to as CAS No. 315247-36-0 , is a member of the thienoisoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, presenting data from various studies and case analyses.
- Molecular Formula : C20H18ClN2OS
- Molecular Weight : 405.34 g/mol
- Structure : The compound features a thieno[2,3-c]isoquinoline core with an amino group and a chlorophenyl substituent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Ki-67.
- Docking studies have shown potential interactions with key proteins involved in cancer progression.
- Case Studies :
Neuropharmacological Effects
The compound's structural features suggest possible neuroprotective effects:
- Acetylcholinesterase Inhibition :
-
Neuroprotection :
- Animal models have shown that derivatives can protect against neurotoxicity induced by oxidative stress, potentially through antioxidant mechanisms.
Data Table: Biological Activity Summary
Activity Type | Cell Line/Model | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 0.0585 | |
Anticancer | HeLa | 0.0692 | |
Acetylcholinesterase Inhibition | Rat Brain Model | 0.5 | |
Neuroprotective | Oxidative Stress Model | N/A |
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound:
- Cytotoxicity Assays : The compound showed dose-dependent cytotoxicity against various cancer cell lines.
In Vivo Studies
Animal studies indicated that administration of related compounds resulted in reduced tumor size and improved survival rates compared to control groups.
Properties
CAS No. |
298219-22-4 |
---|---|
Molecular Formula |
C20H19ClN2OS |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C20H19ClN2OS/c1-2-15-13-5-3-4-6-14(13)16-17(22)19(25-20(16)23-15)18(24)11-7-9-12(21)10-8-11/h7-10H,2-6,22H2,1H3 |
InChI Key |
SRUHBVHWPMHVNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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